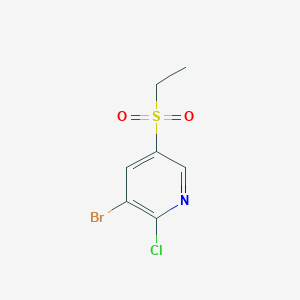![molecular formula C11H8N6 B8736965 2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine CAS No. 36646-14-7](/img/structure/B8736965.png)
2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine is a heterocyclic compound that features a pyrazine ring fused with a triazole ring and a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. The unique structure of this compound allows it to interact with a variety of biological targets, making it a valuable scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine typically involves the reaction of N’-aminopiridyne-2-carboximidamine with an excess of monoethyl oxalyl chloride . This reaction proceeds under controlled conditions to yield the desired triazole intermediate, which is then further reacted to form the final compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazine or triazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrazine or triazole derivatives.
Applications De Recherche Scientifique
2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and antimalarial agent. It has shown promising activity in vitro against various biological targets.
Materials Science: The compound is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Catalysis: The compound’s unique structure makes it a potential catalyst or ligand in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine involves its interaction with specific biological targets. The triazole and pyrazine rings can bind to enzymes and receptors, modulating their activity. For example, the compound has been shown to inhibit certain enzymes involved in inflammation and malaria . The exact molecular pathways and targets are still under investigation, but the compound’s ability to bind to multiple sites makes it a versatile tool in drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester
- 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine is unique due to its specific combination of pyrazine, triazole, and pyridine rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry and materials science further highlight its uniqueness.
Propriétés
Numéro CAS |
36646-14-7 |
|---|---|
Formule moléculaire |
C11H8N6 |
Poids moléculaire |
224.22 g/mol |
Nom IUPAC |
2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyrazine |
InChI |
InChI=1S/C11H8N6/c1-3-12-4-2-8(1)10-15-11(17-16-10)9-7-13-5-6-14-9/h1-7H,(H,15,16,17) |
Clé InChI |
DMINXODFXULDAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=NNC(=N2)C3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


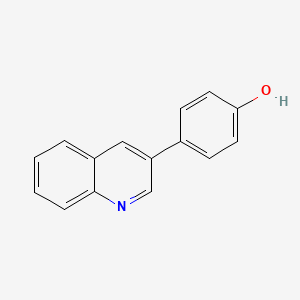
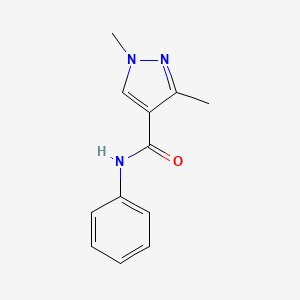


![2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B8736918.png)
![N-(2-methylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B8736919.png)

![2-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbonitrile](/img/structure/B8736924.png)
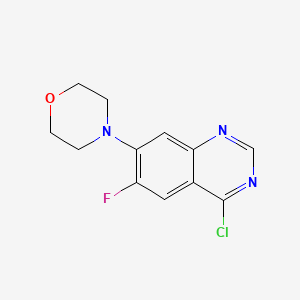
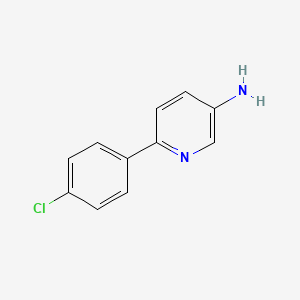
![4-[3-(4-Bromophenoxy)propyl]morpholine](/img/structure/B8736960.png)
![1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,3-dimethyl-5-(1-methylethyl)-](/img/structure/B8736963.png)
